molecular formula C13H11N3OS B13377069 4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile

4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile

Cat. No.: B13377069
M. Wt: 257.31 g/mol
InChI Key: ABWISZBNOPKFAA-UHFFFAOYSA-N
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Description

4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzonitrile is a complex organic compound that features a pyrimidine ring, a benzonitrile group, and a sulfanyl linkage

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C13H11N3OS/c1-9-6-12(17)16-13(15-9)18-8-11-4-2-10(7-14)3-5-11/h2-6H,8H2,1H3,(H,15,16,17)

InChI Key

ABWISZBNOPKFAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzonitrile typically involves the alkylation of 6-methyl-2-thiouracil with bromoacetic acid esters or chloroacetic acid esters. The reactions are carried out in ethanol in the presence of sodium ethoxide, in DMF with triethylamine, or in aqueous sodium hydroxide . A good yield can be achieved by reacting 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol with potassium carbonate at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. For instance, it can bind to carbonic anhydrase isozyme XIII, inhibiting its activity . This interaction is crucial for its potential therapeutic applications, such as in the treatment of glaucoma, obesity, epilepsy, and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzonitrile stands out due to its specific combination of a pyrimidine ring and a benzonitrile group linked by a sulfanyl group

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